molecular formula C18H27BrN2O2S B14812832 2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide

Cat. No.: B14812832
M. Wt: 415.4 g/mol
InChI Key: CDWBGOVNBVXVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromoethylphenoxy group and a heptylcarbamothioyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of 4-ethylphenol to obtain 2-bromo-4-ethylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. The final step involves the reaction of this intermediate with heptyl isothiocyanate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediates are often purified using techniques such as recrystallization and chromatography before proceeding to the next step.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromoethylphenoxy group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxyacetamides.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, amines, and alcohols.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-ethylphenoxy)acetic acid
  • 4-(2-bromoethyl)phenol
  • 2-bromo-4-ethylphenoxy)trimethylsilane

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide is unique due to the presence of the heptylcarbamothioyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other phenoxyacetamides and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C18H27BrN2O2S

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-(heptylcarbamothioyl)acetamide

InChI

InChI=1S/C18H27BrN2O2S/c1-3-5-6-7-8-11-20-18(24)21-17(22)13-23-16-10-9-14(4-2)12-15(16)19/h9-10,12H,3-8,11,13H2,1-2H3,(H2,20,21,22,24)

InChI Key

CDWBGOVNBVXVEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NC(=O)COC1=C(C=C(C=C1)CC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.